molecular formula C20H18F2N2O2S B2437443 3,4-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 873076-00-7

3,4-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide

Cat. No.: B2437443
CAS No.: 873076-00-7
M. Wt: 388.43
InChI Key: LCLZWGOXNQJUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a potent and selective small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) source . This compound is a key tool in oncology research, particularly for investigating the mechanisms and treatment of non-small cell lung cancer (NSCLC) and other malignancies driven by ALK rearrangements and fusions. Its mechanism of action involves competitively binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its phosphorylating activity and subsequent downstream signaling through critical pathways like STAT3, AKT, and ERK source . This leads to the suppression of tumor cell proliferation and the induction of apoptosis in ALK-dependent cancer models. A significant feature of this inhibitor is its engineered ability to penetrate the blood-brain barrier, making it a valuable compound for studying and targeting ALK-positive brain metastases, a common and challenging site of disease progression source . Its research value extends to exploring resistance mechanisms to first-generation ALK inhibitors and developing next-generation therapeutic strategies.

Properties

IUPAC Name

3,4-difluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O2S/c1-12-18(27-20(24-12)13-3-6-15(26-2)7-4-13)9-10-23-19(25)14-5-8-16(21)17(22)11-14/h3-8,11H,9-10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLZWGOXNQJUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 4-methoxyphenylacetic acid with thioamide under acidic conditions.

    Introduction of the difluoro groups: The difluoro groups are introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Coupling reactions: The thiazole intermediate is then coupled with 3,4-difluorobenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The difluoro groups can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3,4-difluoro-N-{2-[2-(4-hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide.

    Reduction: Formation of 3,4-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-difluoro-N-{2-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
  • 3,4-difluoro-N-{2-[2-(4-hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
  • 3,4-difluoro-N-{2-[2-(4-methylphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide

Uniqueness

The unique combination of difluoro groups and the thiazole ring in 3,4-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Biological Activity

3,4-Difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzamide core with difluoro substitutions and a thiazole ring, which contribute to its unique chemical properties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : Reacting 4-methoxyphenylacetic acid with thioamide under acidic conditions.
  • Introduction of Difluoro Groups : Achieved through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
  • Coupling Reactions : The thiazole intermediate is then coupled with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product .

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity. This property is particularly relevant in the context of developing new antibiotics or antifungal agents.

Antitumor Activity

Research indicates that compounds containing thiazole moieties often demonstrate significant antitumor effects. For instance, similar thiazole derivatives have shown cytotoxic activity against various cancer cell lines. The presence of electron-donating groups on the phenyl ring enhances this activity, suggesting a structure-activity relationship (SAR) that may apply to our compound as well .

The mechanism underlying the biological activity of this compound may involve interaction with specific cellular targets or pathways. For example, compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival. Molecular dynamics simulations have indicated that such compounds interact primarily through hydrophobic contacts with target proteins, which could also apply to this compound .

Case Studies and Research Findings

StudyFindings
Antitumor Study In vitro tests demonstrated that thiazole derivatives exhibited IC50 values comparable to standard anticancer drugs like doxorubicin across several cell lines .
Antimicrobial Testing Compounds similar to this compound showed promising antimicrobial activity against Staphylococcus epidermidis and other pathogens .
SAR Analysis The presence of electronegative groups (like fluorine) significantly enhances the biological activity of benzamide derivatives by improving their binding affinity to target enzymes .

Q & A

Q. What are the common synthetic routes for 3,4-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core. Key steps include:

  • Thiazole ring formation : Condensation of 4-methoxyphenyl-substituted thiourea with α-halo ketones under reflux conditions .
  • Ethyl linker introduction : Alkylation of the thiazole intermediate with ethyl bromide or similar agents, followed by coupling to the 3,4-difluorobenzamide moiety via amide bond formation using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures . Intermediates are characterized by 1^1H/13^{13}C NMR (confirming substitution patterns), IR (amide C=O stretch ~1650–1700 cm1^{-1}), and LC-MS (molecular ion verification) .

Q. What standard assays are used to evaluate the biological activity of this compound?

Initial screening often includes:

  • Antimicrobial activity : Broth microdilution assays (MIC determination against S. aureus, E. coli, and C. albicans) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases (e.g., EGFR tyrosine kinase), comparing activity to reference inhibitors .

Q. How is solubility and stability optimized for in vitro studies?

  • Solubility : Use of DMSO stock solutions (≤1% v/v in assays) or formulation with cyclodextrins .
  • Stability : Storage at −20°C under inert atmosphere (N2_2) to prevent hydrolysis of the amide bond. Degradation is monitored via HPLC at 254 nm .

Advanced Research Questions

Q. How can contradictory results in biological activity between studies be resolved?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Compound purity : Validate purity (>95%) by HPLC and adjust for batch-to-batch variability .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to identify critical substituents . Example: A 2024 study found that 3,4-difluoro substitution on the benzamide enhances target binding by 2-fold compared to mono-fluoro analogs .

Q. What computational methods are used to predict the compound’s mechanism of action?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase domain) .
  • DFT calculations : Analyze electron distribution in the thiazole ring (Fukui indices) to predict reactive sites .
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) .

Q. How can structure-activity relationship (SAR) studies guide optimization?

Systematic modifications include:

  • Thiazole substituents : Replacing 4-methyl with bulkier groups (e.g., isopropyl) to enhance hydrophobic interactions .
  • Benzamide fluorination : Testing 2,5-difluoro vs. 3,4-difluoro patterns to balance lipophilicity and metabolic stability .
  • Ethyl linker elongation : Introducing a propyl spacer to reduce steric hindrance . A 2023 study showed that trifluoromethyl substitution on analogous benzamides improved metabolic half-life by 40% in hepatic microsomes .

Q. What strategies address low bioavailability in preclinical models?

  • Prodrug design : Esterification of the benzamide carbonyl to enhance intestinal absorption .
  • Nanoparticle encapsulation : PLGA-based carriers to improve plasma half-life (e.g., 24-hour sustained release in murine models) .
  • CYP450 inhibition screening : Identify metabolites via LC-MS/MS and adjust dosing regimens .

Notes for Methodological Rigor

  • Synthetic reproducibility : Document reaction temperatures (±2°C) and stirring rates to ensure consistency .
  • Biological replicates : Use ≥3 independent experiments with ANOVA for statistical significance .
  • Computational validation : Cross-validate docking results with experimental IC50_{50} data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.